molecular formula C20H21FN2O3 B4400080 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate

4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate

Cat. No. B4400080
M. Wt: 356.4 g/mol
InChI Key: MQKAZMGWZGTVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is used in the development of various drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate is not fully understood. However, it is believed to work by inhibiting the reuptake of certain neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in an enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its mechanism of action. It has been found to improve mood, reduce anxiety, and alleviate symptoms of depression. Additionally, it has been shown to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate in lab experiments include its ability to target the central nervous system and its potential applications in the development of drugs for various neurological disorders. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are various future directions for the research on 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate. These include further studies to understand its mechanism of action, the development of more effective drugs based on this compound, and the exploration of its potential applications in the treatment of other diseases. Additionally, research on the potential side effects and toxicity of this compound is also necessary to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the development of drugs for various neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand the potential of this compound in the field of medicine.

Scientific Research Applications

The chemical compound 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate has various scientific research applications. It is primarily used in the development of drugs that target the central nervous system. It has been found to have potential applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Additionally, it has been used in the development of drugs that target the cardiovascular system and the immune system.

properties

IUPAC Name

[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-2-19(24)26-16-9-7-15(8-10-16)20(25)23-13-11-22(12-14-23)18-6-4-3-5-17(18)21/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKAZMGWZGTVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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